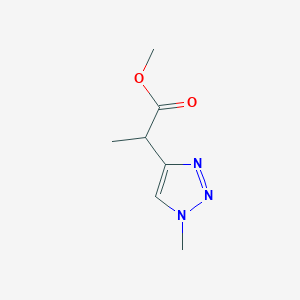![molecular formula C9H11N3O2 B13315130 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of furan derivatives with pyrazole intermediates. One common method involves the condensation of 5-amino-3-(furan-3-yl)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Ru/Al2O3 can enhance the efficiency of the reaction, allowing for large-scale production. The reaction conditions typically include temperatures around 140°C and pressures optimized for the specific setup .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanone.
Reduction: 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethanamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
- 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]propan-1-ol
- 2-[5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl]butan-1-ol
Uniqueness
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is unique due to the specific positioning of the furan and pyrazole rings, which can influence its reactivity and binding properties. The presence of both amino and hydroxyl groups also provides multiple sites for chemical modification, making it a versatile intermediate for various applications .
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 |
Clave InChI |
JFEIXBGEXIRZGP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=NN(C(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


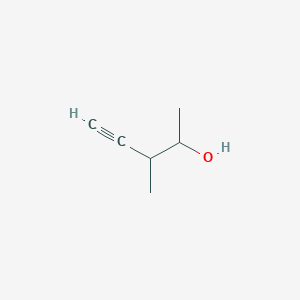
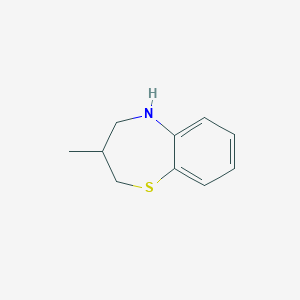

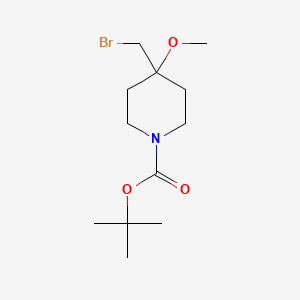
![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
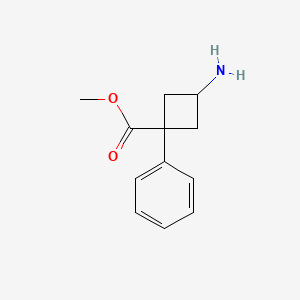

![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)

